molecular formula C13H14N2O4 B1344692 2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid CAS No. 1266389-82-5

2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid

Cat. No. B1344692
CAS RN: 1266389-82-5
M. Wt: 262.26 g/mol
InChI Key: KFXHJAFMJDGXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid is a chemical compound with the molecular formula C13H14N2O4 . It is a derivative of benzoxazole, a class of compounds that have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds are confirmed by IR, 1H/13C-NMR, and mass .


Molecular Structure Analysis

The molecular structure of 2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid can be confirmed by techniques such as IR, 1H/13C-NMR, and mass .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid can be found in databases like PubChem .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives of 2-acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid contribute significantly to the field of organic chemistry. For example, Xiong Jing (2011) focused on synthesizing enantiomers of a related compound to understand its structural properties using NMR, IR, MS, and specific rotation measurements (Xiong Jing, 2011). Similarly, the study by Ye Cai, Chang-Chun Ling, & D. Bundle (2009) outlines an efficient synthetic route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-D-glucose, demonstrating the compound's versatility in synthetic chemistry (Ye Cai, Chang-Chun Ling, & D. Bundle, 2009).

Biological Evaluation

The evaluation of biological activities of these compounds is crucial for understanding their potential in pharmacology and biomedicine. Shelly L. Thomas, K. Geetha, & Murugan (2009) investigated antimicrobial and anti-inflammatory activities of benzoxazole compounds, showing significant effects in reducing paw volume in an anti-inflammatory test (Shelly L. Thomas, K. Geetha, & Murugan, 2009). Furthermore, the research by A. P. Nikalje, N. Hirani, & R. Nawle (2015) on novel acetamido derivatives highlighted their promising anti-inflammatory activity in both in vitro and in vivo models, alongside performing molecular docking studies to explore their binding affinities (A. P. Nikalje, N. Hirani, & R. Nawle, 2015).

Heterocyclic Chemistry and Material Science

Research into the synthesis of heterocycles from 2-acetamido derivatives opens new pathways in material science and drug development. For instance, the work by O. A. Savchenko et al. (2020) explored the synthesis of 3-sulfanylpyridin-2(1H)-ones, demonstrating the compound's utility in creating functionally substituted heterocycles with potential pharmacological activities (O. A. Savchenko et al., 2020).

Environmental and Agricultural Chemistry

The role of related compounds in environmental and agricultural chemistry has been demonstrated through studies on their transformation products. For example, research by I. Fomsgaard, A. Mortensen, & S. C. Carlsen (2004) reviewed the microbial transformation of benzoxazolinone and benzoxazinone allelochemicals, shedding light on their potential for suppressing weeds and soil-borne diseases in agricultural settings (I. Fomsgaard, A. Mortensen, & S. C. Carlsen, 2004).

properties

IUPAC Name

2-acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-7(16)14-11(13(17)18)6-9-3-4-12-10(5-9)15-8(2)19-12/h3-5,11H,6H2,1-2H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXHJAFMJDGXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid

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